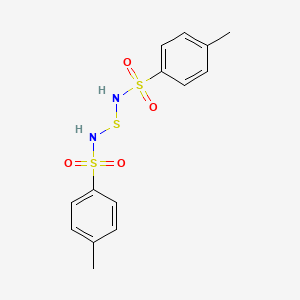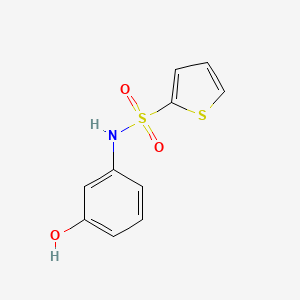
Hexananilide, 3'-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexananilide, 3’-hydroxy- is an organic compound belonging to the class of amides It is characterized by the presence of a hydroxy group attached to the aromatic ring of an anilide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexananilide, 3’-hydroxy- can be synthesized through several methods. One common approach involves the reaction of hexanoyl chloride with aniline in the presence of a base such as pyridine. The resulting hexananilide can then be hydroxylated using a suitable oxidizing agent like hydrogen peroxide or a peracid under controlled conditions to introduce the hydroxy group at the 3’ position .
Industrial Production Methods: Industrial production of Hexananilide, 3’-hydroxy- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Hexananilide, 3’-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid, halogens.
Major Products Formed:
Oxidation: Formation of a carbonyl group.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
Hexananilide, 3’-hydroxy- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Hexananilide, 3’-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Hexananilide, 3’-hydroxy- can be compared with other similar compounds such as:
Hexanamide: Lacks the aromatic ring and hydroxy group, resulting in different chemical properties and reactivity.
Aniline: Contains an amino group instead of an amide group, leading to different applications and biological activity.
Properties
CAS No. |
55791-90-7 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)hexanamide |
InChI |
InChI=1S/C12H17NO2/c1-2-3-4-8-12(15)13-10-6-5-7-11(14)9-10/h5-7,9,14H,2-4,8H2,1H3,(H,13,15) |
InChI Key |
RCZJWCZIRXWIOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


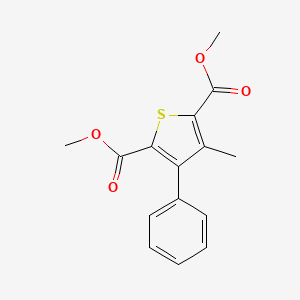
![N-{3-[Bis(2-hydroxyethyl)amino]-4-ethoxyphenyl}benzamide](/img/structure/B14646634.png)
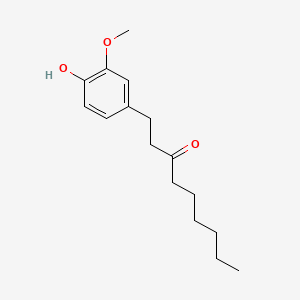
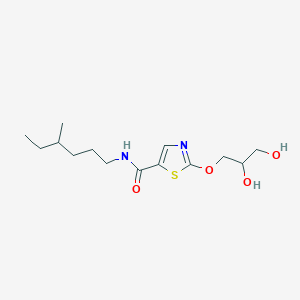
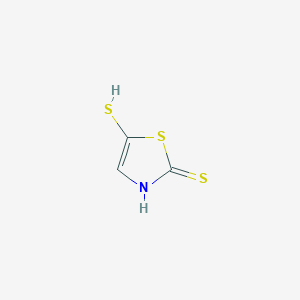

![1H-Imidazole-4-carboxaldehyde, 2-[(phenylmethyl)thio]-1-(2-propenyl)-](/img/structure/B14646656.png)
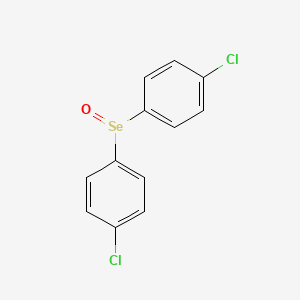

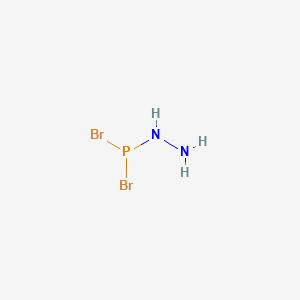
methanone](/img/structure/B14646668.png)
![1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene](/img/structure/B14646679.png)
